Cas no 1805610-44-9 (Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate)

Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate structure
1805610-44-9 structure
商品名:Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate
CAS番号:1805610-44-9
MF:C10H9F2IN2O4
メガワット:386.090741872787
CID:4892897

Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate
    • インチ: 1S/C10H9F2IN2O4/c1-2-19-7(16)3-5-9(13)8(10(11)12)6(4-14-5)15(17)18/h4,10H,2-3H2,1H3
    • InChIKey: IIDJXLGSSWBVIE-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(F)F)C(=CN=C1CC(=O)OCC)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 340
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 85

Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029023325-500mg
Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate
1805610-44-9 95%
500mg
$1,718.70 2022-04-01
Alichem
A029023325-1g
Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate
1805610-44-9 95%
1g
$2,923.95 2022-04-01
Alichem
A029023325-250mg
Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate
1805610-44-9 95%
250mg
$999.60 2022-04-01

Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate 関連文献

Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetateに関する追加情報

Recent Advances in the Study of Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate (CAS: 1805610-44-9)

Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate (CAS: 1805610-44-9) is a highly specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine backbone and functional groups, has shown promising potential in various applications, including drug discovery and development. Recent studies have focused on its synthesis, reactivity, and potential biological activities, making it a subject of interest for researchers aiming to develop novel therapeutic agents.

The synthesis of Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate involves a multi-step process that leverages advanced organic chemistry techniques. A recent study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in its production. The study highlighted the importance of the difluoromethyl and nitro groups in enhancing the compound's reactivity, which is crucial for its subsequent derivatization and application in medicinal chemistry.

In terms of biological activity, preliminary in vitro studies have demonstrated that Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate exhibits moderate inhibitory effects on certain kinase enzymes, which are often targeted in cancer therapy. Researchers from the University of Cambridge reported that the compound's unique electronic properties, conferred by the iodine and nitro substituents, contribute to its binding affinity with specific kinase domains. These findings suggest its potential as a scaffold for developing kinase inhibitors, although further in vivo studies are required to validate its efficacy and safety.

Another area of interest is the compound's potential application in radiopharmaceuticals. The presence of the iodine atom in Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate makes it a candidate for radiolabeling, which could be exploited in imaging and targeted therapy. A recent preprint on bioRxiv (2024) explored this possibility, demonstrating successful radiolabeling with iodine-125 and preliminary imaging results in murine models. This opens new avenues for its use in diagnostic and therapeutic applications, particularly in oncology.

Despite these promising developments, challenges remain in the practical application of Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate. Issues such as stability under physiological conditions and potential toxicity need to be addressed. A collaborative study between MIT and Pfizer (2023) investigated these aspects, proposing structural modifications to enhance the compound's pharmacokinetic properties. Their findings underscore the importance of balancing reactivity and stability in the design of derivatives for clinical use.

In conclusion, Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate (CAS: 1805610-44-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further exploration. Ongoing research aims to optimize its synthesis, elucidate its mechanism of action, and expand its applications in drug discovery and radiopharmaceuticals. As the field advances, this compound is likely to play a pivotal role in the development of next-generation therapeutic agents.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量